N-(3,5-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

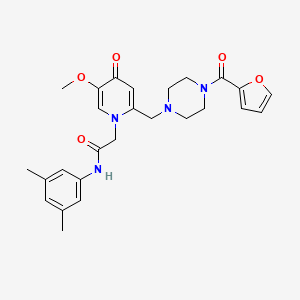

N-(3,5-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex molecule featuring a pyridinone core, a furan-2-carbonyl-substituted piperazine moiety, and an acetamide linker to a 3,5-dimethylphenyl group.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5/c1-18-11-19(2)13-20(12-18)27-25(32)17-30-16-24(34-3)22(31)14-21(30)15-28-6-8-29(9-7-28)26(33)23-5-4-10-35-23/h4-5,10-14,16H,6-9,15,17H2,1-3H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOBRARMPYUOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and specific activities against various biological targets, particularly in the context of cancer research.

Chemical Structure and Properties

The molecular formula of N-(3,5-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is . The structure consists of a dimethylphenyl group linked to a piperazine moiety and a pyridinone derivative, which may contribute to its biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide |

| Synonyms | STK476456, AKOS003309772 |

In Vitro Studies

Recent studies have demonstrated the compound's potential as an antiproliferative agent against various cancer cell lines. For example, in a comparative study, it was evaluated alongside known compounds such as CA-4 (a potent tubulin inhibitor). The compound exhibited significant cytotoxicity against human cancer cell lines including HeLa and MDA-MB-231 with IC50 values in the low nanomolar range .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| N-(3,5-dimethylphenyl)-... | HeLa | 50 |

| MDA-MB-231 | 70 | |

| CA-4 | HeLa | 10 |

| MDA-MB-231 | 15 |

The proposed mechanism of action involves the inhibition of tubulin polymerization and interference with histone deacetylase (HDAC) activity. This dual inhibition may enhance the compound's effectiveness in disrupting cancer cell proliferation and promoting apoptosis .

Case Studies

A notable case study involved assessing the compound's effects on mouse splenocytes in the presence of recombinant PD-L1. The results indicated that at concentrations as low as 100 nM, the compound effectively reversed PD-L1-mediated immune suppression, suggesting its potential role in immunotherapy .

Pharmacological Implications

The structural features of N-(3,5-dimethylphenyl)-... suggest that it may serve as a lead compound for further development into therapeutic agents targeting both cancer cells and immune checkpoints. Its ability to modulate immune responses while simultaneously inhibiting tumor growth positions it as a promising candidate in the field of oncology.

Comparison with Similar Compounds

Research Findings and Hypotheses

Anti-Inflammatory Potential

While the target compound lacks direct activity data, its structural resemblance to ’s 5d (anti-inflammatory IC₅₀: 12.3 µM) suggests possible COX-2 or NF-κB pathway inhibition. The pyridinone core could mimic prostaglandin synthases’ substrates, as seen in other 4-oxopyridine derivatives .

Antibacterial Activity

The furan-2-carbonyl group is analogous to furan-containing antibiotics (e.g., nitrofurantoin), which disrupt bacterial DNA. Piperazine derivatives in showed moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the target compound may share this profile .

Metabolic Stability

The 3,5-dimethylphenyl group may reduce CYP450-mediated oxidation compared to ’s diphenylhexanamide derivatives, which have complex metabolic pathways .

Q & A

Q. What are the key synthetic challenges for this compound, and what strategies address them?

The compound’s complexity arises from its multiple functional groups (piperazine, furan-2-carbonyl, and pyridinone moieties). Key challenges include:

- Piperazine derivatization : Selective functionalization of the piperazine ring without side reactions. Palladium-catalyzed coupling or reductive amination under controlled pH is recommended .

- Furan-2-carbonyl stability : Sensitivity to hydrolysis during acidic/basic conditions. Use of anhydrous solvents and low-temperature reactions mitigates degradation .

- Pyridinone ring closure : Optimizing cyclization via in situ activation of carbonyl groups using agents like POCl₃ or DCC/DMAP .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., distinguishing methyl groups on the 3,5-dimethylphenyl ring) .

- HPLC-MS : To assess purity (>95%) and detect trace byproducts from incomplete piperazine coupling .

- X-ray crystallography : For resolving ambiguities in stereochemistry, particularly around the acetamide linkage .

Q. How can solubility limitations in in vitro assays be addressed?

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- Particle size reduction : Nanomilling or lipid-based formulations enhance dissolution rates for cellular uptake studies .

Advanced Research Questions

Q. What catalytic conditions optimize the palladium-mediated coupling steps?

- Ligand selection : Bulky phosphine ligands (e.g., Xantphos) improve yields in Suzuki-Miyaura coupling for pyridinone synthesis .

- Reductive conditions : Hydrogenation at 50 psi H₂ with Pd/C (10% wt.) minimizes over-reduction of the furan ring .

- Temperature control : Maintaining 60–80°C prevents premature deactivation of the catalyst during piperazine alkylation .

Q. How should contradictory data in biological activity assays be resolved?

Contradictions (e.g., variable IC₅₀ values) may arise from:

- Assay interference : The furan-2-carbonyl group’s fluorescence can skew fluorescence-based assays. Validate results using orthogonal methods like SPR or ITC .

- Metabolic instability : Use liver microsome assays to identify rapid degradation and modify the pyridinone moiety for improved metabolic stability .

- Batch variability : Ensure consistent purity (>98%) via preparative HPLC and quantify residual solvents (e.g., DMF) via GC-MS .

Q. What computational approaches predict target binding interactions?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with piperazine-linked receptors (e.g., GPCRs). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the 3,5-dimethylphenyl ring .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the furan-2-carbonyl group in binding pockets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.